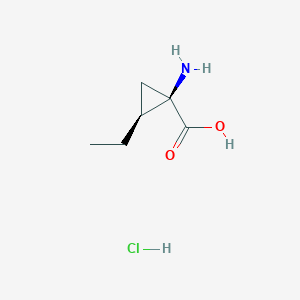
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with an amino group and an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amination: The introduction of the amino group can be accomplished via nucleophilic substitution reactions. For instance, the cyclopropane derivative can be treated with an amine under suitable conditions to replace a leaving group with an amino group.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism by which Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing binding interactions and reactivity. The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior.
Comparison with Similar Compounds
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be compared with other cyclopropane derivatives, such as:
1-amino-2-methylcyclopropane-1-carboxylic acid: This compound differs by having a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
1-amino-2-phenylcyclopropane-1-carboxylic acid: The presence of a phenyl group introduces aromaticity, which can significantly alter the compound’s reactivity and interactions.
1-amino-2-hydroxycyclopropane-1-carboxylic acid: The hydroxyl group can participate in additional hydrogen bonding, influencing the compound’s solubility and reactivity.
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+;/m0./s1 |
InChI Key |
GGIKHRPRPONWLF-SCBRTWSOSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@]1(C(=O)O)N.Cl |
Canonical SMILES |
CCC1CC1(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















